molecular formula C13H14O3 B13850458 1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

Cat. No.: B13850458
M. Wt: 218.25 g/mol
InChI Key: CMVHRWLGBQHGOS-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethyl group at the first position, a keto group at the fourth position, and a carboxylic acid group at the first position of the naphthalene ring

Preparation Methods

The synthesis of 1-ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by oxidation to introduce the keto group. The reaction conditions typically require the use of a Lewis acid catalyst such as aluminum chloride. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethyl group or the carboxylic acid group, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-2-13(12(15)16)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,15,16)

InChI Key

CMVHRWLGBQHGOS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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